molecular formula C24H26FN5O4 B11036700 Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11036700
M. Wt: 467.5 g/mol
InChI Key: LWEJTRKZRKXVPO-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a fluorophenyl group, and a tetrahydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Synthesis of the Tetrahydropyrimidinone Moiety: This involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C24H26FN5O4

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C24H26FN5O4/c1-2-34-23(33)16-7-9-17(10-8-16)26-22(32)19-15-21(31)28-24(27-19)30-13-11-29(12-14-30)20-6-4-3-5-18(20)25/h3-10,19H,2,11-15H2,1H3,(H,26,32)(H,27,28,31)

InChI Key

LWEJTRKZRKXVPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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